2-Bromo-5-methoxybenzoyl chloride
Overview
Description
2-Bromo-5-methoxybenzoyl chloride is a chemical compound with the molecular formula C8H6BrClO2 . It has an average mass of 249.489 Da and a monoisotopic mass of 247.923965 Da .
Synthesis Analysis
The synthesis of compounds similar to 2-Bromo-5-methoxybenzoyl chloride has been described in the literature. For instance, a preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid has been reported . This method uses 2-chlorobenzoic acid as a raw material, and a monobromination reaction is carried out in an NBS/sulfuric acid system to prepare 5-bromo-2-chlorobenzoic acid .Molecular Structure Analysis
The molecular structure of 2-Bromo-5-methoxybenzoyl chloride consists of a benzene ring substituted with a bromo group, a methoxy group, and a benzoyl chloride group .Scientific Research Applications
Organic Synthesis
2-Bromo-5-methoxybenzoyl chloride: is a versatile reagent in organic synthesis. It’s used to introduce the 2-bromo-5-methoxybenzoyl moiety into various organic compounds. This can be particularly useful in the synthesis of complex molecules where this moiety is a key structural component. For example, it can be used in Friedel-Crafts acylation reactions to synthesize ketones, which are important intermediates in the production of various pharmaceuticals .
Pharmaceutical Research
In pharmaceutical research, 2-Bromo-5-methoxybenzoyl chloride is employed as a building block for the synthesis of a wide range of medicinal compounds. It’s particularly significant in the development of new drugs due to its bromine atom, which can be used for further functionalization or as a key part of the active moiety in drug molecules .
Material Science
This compound finds applications in material science, particularly in the development of new polymers and advanced materials. Its ability to react with various organic and inorganic substrates allows for the creation of materials with specific properties, such as increased thermal stability or unique optical characteristics .
Analytical Chemistry
2-Bromo-5-methoxybenzoyl chloride: is used in analytical chemistry as a derivatization agent. It can react with a variety of functional groups, making it useful for modifying compounds to enhance their detectability or to facilitate separation processes in analytical techniques like chromatography .
Biochemistry
In biochemistry, this compound is utilized to study protein interactions and enzyme kinetics. It can act as an inhibitor or a probe to modify amino acids within proteins, thus helping to elucidate their structure and function in biological systems .
Industrial Applications
Industrially, 2-Bromo-5-methoxybenzoyl chloride is used in the synthesis of dyes, pigments, and other chemical additives. Its reactivity with various organic compounds makes it a valuable intermediate in the manufacture of products that require specific color properties or chemical resistances .
Safety And Hazards
properties
IUPAC Name |
2-bromo-5-methoxybenzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO2/c1-12-5-2-3-7(9)6(4-5)8(10)11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZCQJXVXRYIJQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60381827 | |
Record name | 2-bromo-5-methoxybenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60381827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-methoxybenzoyl chloride | |
CAS RN |
56658-04-9 | |
Record name | 2-Bromo-5-methoxybenzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56658-04-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-bromo-5-methoxybenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60381827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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